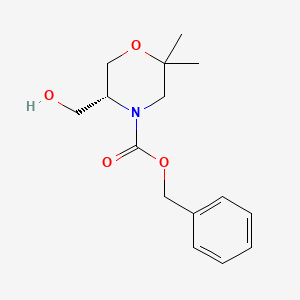
(R)-4-Cbz-5-Hydroxymethyl-2,2-dimethyl-morpholine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
®-4-Cbz-5-Hydroxymethyl-2,2-dimethyl-morpholine is a chiral morpholine derivative This compound is characterized by the presence of a hydroxymethyl group and a carbobenzyloxy (Cbz) protecting group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ®-4-Cbz-5-Hydroxymethyl-2,2-dimethyl-morpholine typically involves the following steps:
Starting Material: The synthesis begins with commercially available starting materials such as 2,2-dimethyl-1,3-propanediol and morpholine.
Protection: The hydroxyl groups of the starting material are protected using a suitable protecting group, such as the carbobenzyloxy (Cbz) group.
Formation of Morpholine Ring: The protected intermediate undergoes cyclization to form the morpholine ring.
Introduction of Hydroxymethyl Group: The hydroxymethyl group is introduced through a series of reactions, including oxidation and reduction steps.
Deprotection: The final step involves the removal of the protecting group to yield the desired compound.
Industrial Production Methods
Industrial production of ®-4-Cbz-5-Hydroxymethyl-2,2-dimethyl-morpholine may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and efficient purification techniques to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
®-4-Cbz-5-Hydroxymethyl-2,2-dimethyl-morpholine can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the hydroxymethyl group to a methyl group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the hydroxymethyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as alkyl halides or amines can be used under basic conditions.
Major Products
Oxidation: Aldehydes or carboxylic acids.
Reduction: Methyl derivatives.
Substitution: Various substituted morpholine derivatives.
Aplicaciones Científicas De Investigación
®-4-Cbz-5-Hydroxymethyl-2,2-dimethyl-morpholine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the production of fine chemicals and as a building block in various industrial processes.
Mecanismo De Acción
The mechanism of action of ®-4-Cbz-5-Hydroxymethyl-2,2-dimethyl-morpholine involves its interaction with specific molecular targets. The hydroxymethyl group can form hydrogen bonds with biological molecules, influencing their activity. The compound may also interact with enzymes or receptors, modulating their function and leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
®-4-Cbz-5-Hydroxymethyl-2,2-dimethyl-pyrrolidine: Similar structure but with a pyrrolidine ring.
®-4-Cbz-5-Hydroxymethyl-2,2-dimethyl-piperidine: Similar structure but with a piperidine ring.
®-4-Cbz-5-Hydroxymethyl-2,2-dimethyl-thiomorpholine: Similar structure but with a thiomorpholine ring.
Uniqueness
®-4-Cbz-5-Hydroxymethyl-2,2-dimethyl-morpholine is unique due to its specific combination of functional groups and chiral center, which imparts distinct chemical and biological properties. Its morpholine ring structure differentiates it from other similar compounds, making it a valuable compound for research and industrial applications.
Propiedades
Fórmula molecular |
C15H21NO4 |
|---|---|
Peso molecular |
279.33 g/mol |
Nombre IUPAC |
benzyl (5R)-5-(hydroxymethyl)-2,2-dimethylmorpholine-4-carboxylate |
InChI |
InChI=1S/C15H21NO4/c1-15(2)11-16(13(8-17)10-20-15)14(18)19-9-12-6-4-3-5-7-12/h3-7,13,17H,8-11H2,1-2H3/t13-/m1/s1 |
Clave InChI |
CHFKEFGYSYDIPT-CYBMUJFWSA-N |
SMILES isomérico |
CC1(CN([C@@H](CO1)CO)C(=O)OCC2=CC=CC=C2)C |
SMILES canónico |
CC1(CN(C(CO1)CO)C(=O)OCC2=CC=CC=C2)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


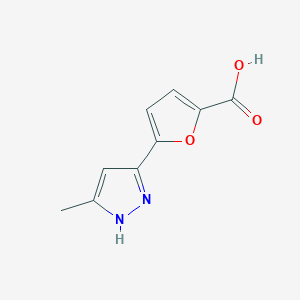

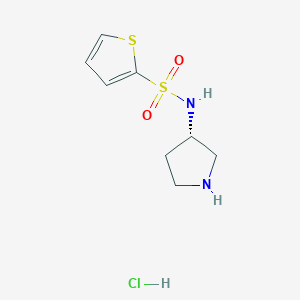

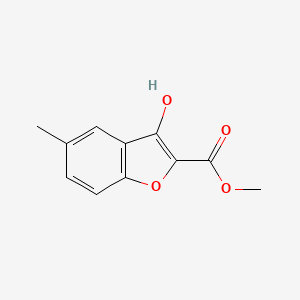
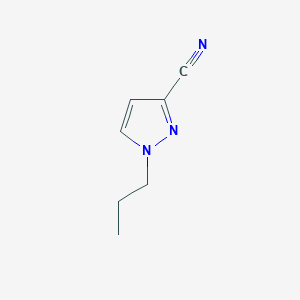
![tert-butyl N-[(3S)-pyrrolidin-3-yl]carbamate;oxalic acid](/img/structure/B15059917.png)
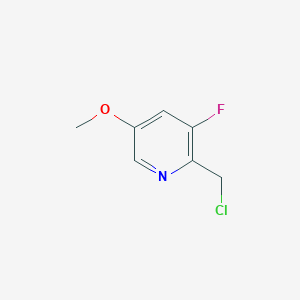
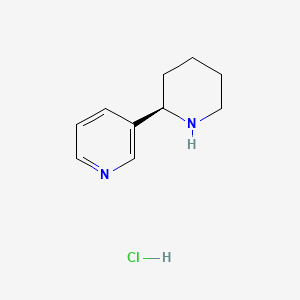
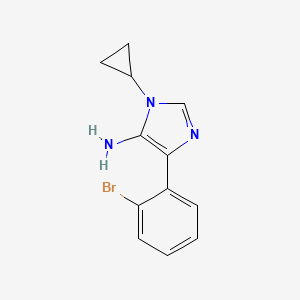
![1-(7-Bromo-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N-methylmethanamine](/img/structure/B15059950.png)
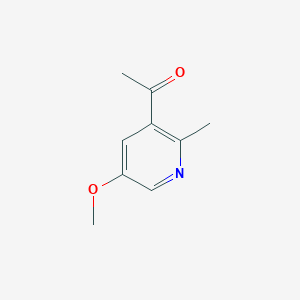
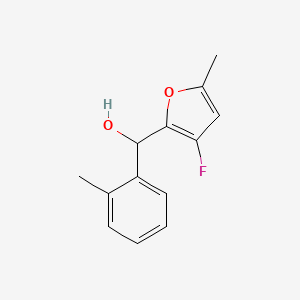
![3-(4-Isopropylbenzyl)-6,7-dihydro-5H-cyclopenta[b]isoxazolo[4,5-e]pyridine-4-carboxylic acid](/img/structure/B15059974.png)
